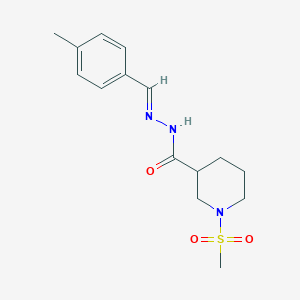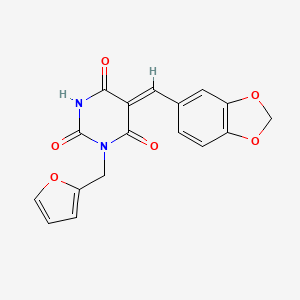
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Übersicht
Beschreibung
N-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, commonly known as Temozolomide, is an orally administered chemotherapy drug used for the treatment of brain tumors, specifically glioblastoma multiforme. Temozolomide has been approved by the FDA and is widely used in clinical practice.
Wirkmechanismus
Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the liver. MTIC is a DNA alkylating agent that induces DNA damage and cell death in rapidly dividing cells, such as cancer cells. Temozolomide is selective for cancer cells because they have a higher rate of DNA replication and repair than normal cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to be well-tolerated by patients with brain tumors. The most common side effects are nausea, vomiting, and fatigue. Temozolomide has also been shown to cause lymphopenia, a decrease in the number of white blood cells, which can increase the risk of infection. However, the benefits of Temozolomide in treating brain tumors outweigh the risks associated with the drug.
Vorteile Und Einschränkungen Für Laborexperimente
Temozolomide is a widely used drug in preclinical and clinical studies. The drug is relatively easy to synthesize and has a good safety profile. However, Temozolomide is selective for rapidly dividing cells, which limits its use in studying non-dividing cells. Additionally, Temozolomide has a short half-life, which can make it difficult to achieve consistent drug levels in experiments.
Zukünftige Richtungen
There are several potential future directions for Temozolomide research. One area of interest is the development of combination therapies that can enhance the efficacy of Temozolomide. Another area of research is the investigation of Temozolomide's potential use in other types of cancer, such as melanoma and lymphoma. Additionally, there is ongoing research to identify biomarkers that can predict which patients will respond to Temozolomide treatment.
Wissenschaftliche Forschungsanwendungen
Temozolomide has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in treating glioblastoma multiforme, a highly aggressive and malignant brain tumor. Temozolomide is also being investigated for its potential use in other types of cancer, including melanoma, lymphoma, and leukemia.
Eigenschaften
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12-5-7-13(8-6-12)10-16-17-15(19)14-4-3-9-18(11-14)22(2,20)21/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQDNVQONJPTDU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4818512.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4818519.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-methoxy-4(3H)-pyrimidinone](/img/structure/B4818529.png)
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4818532.png)
![N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4818558.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818565.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4818573.png)
![methyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4818587.png)
![4'-amino-6'-[(2,3-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4818601.png)
![1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4818607.png)

![3-({[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4818631.png)
